Ethyl 4-cyano-1H-imidazole-5-carbimidate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-cyano-1H-imidazole-5-carbimidate is a chemical compound with the molecular formula C7H7N3O2 It is a derivative of imidazole, a five-membered ring containing two nitrogen atoms at non-adjacent positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-cyano-1H-imidazole-5-carbimidate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1,2-diketones with urotropine in the presence of ammonium acetate. This reaction can be facilitated by microwave-assisted solventless conditions, leading to the formation of 4,5-disubstituted imidazoles . Another approach includes the use of NHC-copper-catalyzed isocyanide insertion into alcohols, followed by base-promoted cycloaddition with benzyl isocyanide derivatives .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalytic systems, such as ZnCl2-catalyzed [3 + 2] cycloaddition reactions, can provide multisubstituted imidazoles in good yields under mild conditions . Additionally, parallel synthesis techniques can be employed to produce biologically active imidazole derivatives efficiently .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-cyano-1H-imidazole-5-carbimidate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole-5-carboxylic acid derivatives, while reduction can produce amine-substituted imidazoles.
Scientific Research Applications
Ethyl 4-cyano-1H-imidazole-5-carbimidate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex imidazole derivatives.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.
Mechanism of Action
The mechanism of action of ethyl 4-cyano-1H-imidazole-5-carbimidate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The exact molecular targets and pathways depend on the specific application and the derivative being studied .
Comparison with Similar Compounds
Ethyl 4-cyano-1H-imidazole-5-carbimidate can be compared with other imidazole derivatives, such as:
Ethyl 4-cyano-1H-imidazole-5-carboxylate: Similar in structure but with a carboxylate group instead of a carbimidate group.
1H-Imidazole-5-carboxylic acid, 4-cyano-, ethyl ester: Another closely related compound with different functional groups.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical properties and reactivity patterns .
Properties
Molecular Formula |
C7H8N4O |
---|---|
Molecular Weight |
164.16 g/mol |
IUPAC Name |
ethyl 4-cyano-1H-imidazole-5-carboximidate |
InChI |
InChI=1S/C7H8N4O/c1-2-12-7(9)6-5(3-8)10-4-11-6/h4,9H,2H2,1H3,(H,10,11) |
InChI Key |
AQSVGYDJBWJQMJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=N)C1=C(N=CN1)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.